molecular formula C9H7ClN2O2 B8391702 7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione

7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione

Cat. No. B8391702
M. Wt: 210.62 g/mol
InChI Key: YJMKZEBSDVPXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-5-methyl-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)12-9(14)8(13)11-6/h2-3H,1H3,(H,11,13)(H,12,14)

InChI Key

YJMKZEBSDVPXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C(=O)N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

123 g (0.79 mol) of 2,3-diamino-5-chlorotoluene and 106.2 g (1.18 mol) of oxalic acid are heated at reflux for 5 hours in 800 ml of 4N hydrochloric acid. The reaction mixture is allowed to cool, and is diluted with water, filtered off on a suction filter and washed with water. The product is then stirred in hot ethanol, filtered off on a suction filter and the suction filter material is dried in vacuo at 60°. The title compound is obtained as slightly grayish crystals of m.p.>250°.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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